4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine
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Overview
Description
The compound is a morpholine derivative with a trifluoromethylphenyl group and an oxadiazole ring . Morpholine is a common motif in medicinal chemistry, known for its versatility and pharmacological properties . The trifluoromethyl group is often used to increase the metabolic stability and lipophilicity of a drug .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylphenyl compounds are often synthesized through nucleophilic substitution reactions . Oxadiazole rings can be synthesized through cyclization of appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would likely show the morpholine ring, the oxadiazole ring, and the trifluoromethylphenyl group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the heterocyclic oxadiazole and morpholine rings .Physical and Chemical Properties Analysis
Based on its components, this compound is likely to be a solid at room temperature with a relatively high melting point . Its solubility would depend on the exact structure and the presence of any polar or charged groups .Scientific Research Applications
Synthesis and Characterization
- The study on the synthesis and characterization of morpholine derivatives shows their potential in biological applications, emphasizing their synthesis through specific chemical reactions and the examination of their structural properties using techniques like NMR, IR, and Mass spectral studies (Mamatha S.V et al., 2019).
Antimicrobial and Anti-inflammatory Activities
Research into 1,3,4-oxadiazole and triazole derivatives indicates their antimicrobial activities. These studies often involve synthesizing new compounds and testing their effectiveness against various microorganisms, revealing some compounds' potential as antimicrobial agents (Bektaş H. et al., 2007).
Another area of interest is the anti-inflammatory and antinociceptive properties of these compounds. By modifying the chemical structure, researchers aim to enhance these properties and assess their potential as anti-inflammatory agents (Somashekhar M. et al., 2019).
Photophysical Properties
- Studies on the photophysical properties of morpholine derivatives have also been conducted, focusing on their potential use in materials science, such as in light-emitting diodes (LEDs) and other optoelectronic applications. This research often involves the synthesis of new compounds and their characterization to understand their luminescence and stability (Tang H. et al., 2014).
Mechanism of Action
Target of Action
The primary targets of the compound 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine are currently unknown. This compound belongs to a class of organic compounds known as trifluoromethylbenzenes , which are known to interact with a variety of biological targets
Mode of Action
Given its structural similarity to other trifluoromethylbenzenes , it may interact with its targets through similar mechanisms, such as binding to receptors or enzymes and modulating their activity.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Trifluoromethylbenzenes, the class of compounds to which it belongs, are known to interact with a variety of biological pathways Therefore, it is likely that this compound also affects multiple pathways, leading to a range of downstream effects
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other trifluoromethylbenzenes , it may have similar effects, such as modulating the activity of certain enzymes or receptors.
Safety and Hazards
Properties
IUPAC Name |
4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)11-3-1-2-10(8-11)13-18-12(22-19-13)9-20-4-6-21-7-5-20/h1-3,8H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLMSINVOUFJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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